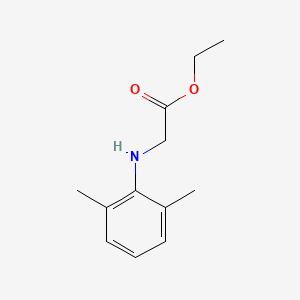

Ethyl (2,6-dimethylphenyl)glycinate

Description

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 2-(2,6-dimethylanilino)acetate |

InChI |

InChI=1S/C12H17NO2/c1-4-15-11(14)8-13-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3 |

InChI Key |

PCBMYWORBGOYHM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC1=C(C=CC=C1C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2,6-dimethylphenyl)glycinate can be synthesized through the esterification of glycine with ethanol in the presence of an acid catalyst. The reaction involves the substitution of the hydrogen atom of the carboxyl group in glycine with an ethyl group, forming the ester .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where glycine and ethanol are reacted under controlled temperatures and pressures. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid to increase the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (2,6-dimethylphenyl)glycinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (2,6-dimethylphenyl)glycinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of ethyl (2,6-dimethylphenyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl n-(2,6-Diethylphenyl)glycinate

Molecular formula: C₁₄H₂₁NO₂ Key differences:

- The aromatic ring substituents are diethyl groups (vs. dimethyl in the target compound), increasing steric hindrance and hydrophobicity.

- Collision Cross Section (CCS) values: Predicted CCS for [M+H]+ is 156.3 Ų, higher than typical values for smaller analogs, suggesting a larger molecular volume . Implications: The diethyl substitution may reduce solubility in polar solvents compared to the dimethyl analog.

2-(Diethylamino)-N-(2,6-dimethylphenyl)-N-hydroxyacetamide

Molecular formula : C₁₄H₂₁N₂O₂

Key differences :

- Features a hydroxyl group and diethylamino substituent, enhancing hydrogen-bonding capacity and polarity.

- The presence of an amide linkage (vs. ester in the target compound) increases metabolic stability . Implications: The hydroxyl and diethylamino groups could improve binding to biological targets (e.g., enzymes or receptors) but may also reduce membrane permeability compared to the less polar ethyl ester .

Lidocaine (N¹-(2,6-Dimethylphenyl)-N²,N²-diethylglycinamide)

Molecular formula : C₁₄H₂₂N₂O

Key differences :

- Amide functional group replaces the ester, conferring greater resistance to hydrolysis.

- Pharmacological profile : Lidocaine is a well-documented local anesthetic, with its amide structure contributing to prolonged activity compared to ester-based anesthetics like procaine .

Implications : Ethyl (2,6-dimethylphenyl)glycinate’s ester group may render it more susceptible to enzymatic degradation, limiting its utility in sustained-release formulations .

N-(2,6-Dimethylphenyl)glycine Derivatives in Ugi-4CR Reactions

Example: Methyl N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-N-(maleopimaric acid derivative)glycinate (Compound 13) . Key differences:

- Incorporates a maleopimaric acid backbone , adding complexity and rigidity.

- Synthetic utility : Used in multicomponent reactions (Ugi-4CR) to generate peptide-like structures, highlighting the versatility of 2,6-dimethylphenylglycine derivatives in organic synthesis .

Implications : The target compound’s simpler structure may lack the stereochemical complexity required for advanced synthetic applications but offers advantages in straightforward functionalization .

Data Table: Comparative Analysis

Research Findings and Implications

- Structural vs. Pharmacological Relationships : The ester group in this compound limits its stability compared to amide-based analogs like Lidocaine, which are preferred in pharmaceuticals .

- Substituent Effects: Diethyl groups (e.g., in Ethyl n-(2,6-diethylphenyl)glycinate) increase hydrophobicity but may reduce solubility, whereas hydroxylation (e.g., in 2-(Diethylamino)-N-hydroxyacetamide) enhances polarity .

- Synthetic Flexibility : The target compound’s simplicity allows for modular derivatization, while Ugi-4CR derivatives demonstrate the adaptability of 2,6-dimethylphenylglycine scaffolds in complex syntheses .

Biological Activity

Ethyl (2,6-dimethylphenyl)glycinate is a compound that has garnered interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

- Molecular Formula : C₁₁H₁₅N₁O₂

- Molecular Weight : Approximately 191.25 g/mol

- Structure : The compound features an ethyl group attached to a glycine derivative, contributing to its biological reactivity and interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit specific enzymes by binding to their active sites, potentially affecting various metabolic pathways.

- Receptor Binding : It could interact with cellular receptors, modulating their activity and influencing physiological responses.

- Pathway Modulation : The compound may affect intracellular signaling pathways, leading to changes in cellular behavior and function.

Biological Activities

Preliminary studies suggest that this compound exhibits several notable biological activities:

1. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown significant reductions in pro-inflammatory cytokines when cells are treated with this compound.

2. Anticancer Potential

This compound has demonstrated inhibitory effects on cell proliferation in various cancer cell lines. A study evaluating its effects on human hepatocellular carcinoma (HepG2) cells reported an IC50 value of 15 µg/mL, indicating moderate anticancer activity.

3. Neurological Applications

There is potential for use in neurological disorders due to its interaction with neurotransmitter systems. Studies suggest it may enhance synaptic plasticity and exhibit neuroprotective effects.

Case Study 1: Anti-inflammatory Activity

In a controlled study, this compound was administered to macrophage cell lines treated with lipopolysaccharides (LPS). The results showed a significant decrease in TNF-α production compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

| Treatment | TNF-α Production (pg/mL) |

|---|---|

| Control | 1200 |

| LPS | 2500 |

| LPS + Ethyl Glycinate | 800 |

Case Study 2: Anticancer Activity

In another study focused on HepG2 cells, this compound was tested for its cytotoxic effects. The findings indicated that the compound induced apoptosis in a dose-dependent manner.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 15 | 50 |

Q & A

Q. What statistical approaches are appropriate for validating reproducibility in glycinate research?

- Methodological Answer : Intra- and inter-laboratory reproducibility can be assessed via Bland-Altman plots or coefficient of variation (CV) calculations. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) minimize assumptions. Report confidence intervals (95%) and effect sizes to contextualize significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.